molecular formula C12H17N3O3S B2676381 Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate CAS No. 100318-76-1

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate

Cat. No. B2676381
CAS RN: 100318-76-1
M. Wt: 283.35
InChI Key: JHNPOJDOTIJURH-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfanyl)-4-morpholino-5-pyrimidinecarboxylate is likely a sulfur-containing organic compound. Compounds with similar structures often have biological activities such as antioxidant, radioprotective, analgesic .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as thioxopyrimidines, are synthesized using [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine .

Scientific Research Applications

Synthetic Applications

  • Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate was synthesized using a Biginelli reaction, indicating the versatility of pyrimidine derivatives in synthesizing complex heterocycles through multicomponent reactions (Suwito et al., 2018).
  • Innovative radical cyclization reactions onto azoles have been employed to synthesize tri- and tetra-cyclic heterocycles, showcasing the utility of pyrimidine derivatives in constructing complex molecular architectures (Allin et al., 2005).
  • Novel 5-methyl-4-thiopyrimidine derivatives synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate demonstrate the potential of pyrimidine derivatives in medicinal chemistry, particularly in the synthesis of compounds with varied biological activities (Stolarczyk et al., 2018).

Biological Evaluation

  • Design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlighted the application of pyrimidine derivatives in developing DHFR inhibitors and antitumor agents, showcasing the therapeutic potential of these compounds (Gangjee et al., 2007).
  • Ultrasound-promoted synthesis of 2-chloroquinolin-4-pyrimidine carboxylate derivatives as potential antibacterial agents reveals the application of pyrimidine derivatives in the development of new antibacterial compounds through innovative synthetic methodologies (Balaji et al., 2013).

properties

IUPAC Name

ethyl 2-methylsulfanyl-4-morpholin-4-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-3-18-11(16)9-8-13-12(19-2)14-10(9)15-4-6-17-7-5-15/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNPOJDOTIJURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N2CCOCC2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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